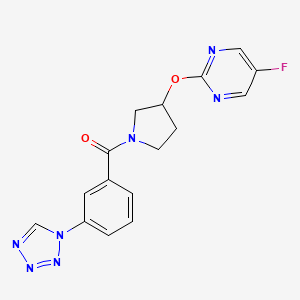

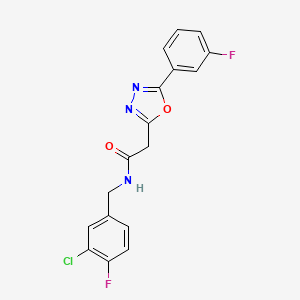

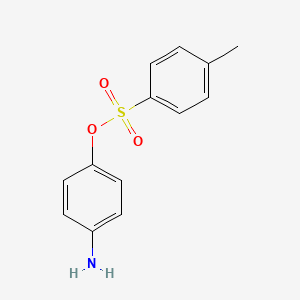

(3-(1H-tetrazol-1-yl)phenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .

Synthesis Analysis

The synthesis of similar compounds involves multiple steps. For instance, in the synthesis of 1,3,5-triazine core containing tetrazole dendrimeric chalcones, the first step involves the synthesis of (1-(4-(1H-tetrazole-1-yl)phenyl)ethanone) from sodium azide and triethyl orthoformate . The second step generates the first-generation of dendrimer, 2,4,6-(tris(tetrazole-1-yl-(4-acetylphenyl))-1,3,5-triazine (G1) from cyanuric chloride and 4-tetrazoylacetophenone by Friedel–Crafts reaction . The third step prepares 2,4,6-tris(tetrazol-1-yl-(4-phenyl(3-arylpropene-1-on-1-yl))-1,3,5-triazine (G2) dendrimers from G1 by Claisen–Schmidt reaction with appropriate aldehydes in ethanol at room temperature .Molecular Structure Analysis

The molecular structure of this compound is complex, containing multiple functional groups including a tetrazole ring and a pyrimidine ring. The tetrazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive groups. For instance, the tetrazole moiety can participate in various reactions such as nucleophilic substitution, addition, and elimination reactions .Applications De Recherche Scientifique

Synthesis and Molecular Structure

This compound is involved in research on synthesizing boric acid ester intermediates with benzene rings, highlighting its importance in creating specific molecular structures useful in further chemical investigations. The studies include comprehensive analyses using techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The research demonstrates the utility of the compound in obtaining detailed conformational and structural information through density functional theory (DFT) and crystallographic analyses. These insights are crucial for understanding molecular behaviors and designing further compounds with desired properties (Huang et al., 2021).

Anticonvulsant and Analgesic Applications

Research on derivatives of this compound has been conducted to explore their anticonvulsant activities. Novel derivatives have been synthesized and evaluated for their efficacy in models of chronic nociceptive and neuropathic pain, with findings indicating significant potential in pain management. This suggests the compound's relevance in developing new pharmacological agents for treating pain and related disorders (Malik & Khan, 2014).

Photophysical Properties

The compound also finds applications in the study of photophysical properties of related molecular structures. Research into derivatives has involved analyzing their absorption and fluorescence spectra to understand their optical behaviors. Such studies are significant for applications in material science, where specific photophysical properties are desired for the development of novel materials with unique optical characteristics (Volpi et al., 2017).

Anticancer Evaluation

Further research into related compounds has investigated their potential as anticancer agents. By reacting with different nucleophiles, these compounds have been evaluated for their efficacy against various cancer cell lines, demonstrating the broader research implications of this compound in medicinal chemistry and oncology (Gouhar & Raafat, 2015).

Antimicrobial Activity

Compounds derived from this molecular structure have been synthesized and tested for antimicrobial activity, showing promising results against several bacterial strains. This underscores the compound's relevance in the development of new antimicrobial agents, addressing the ongoing need for novel treatments due to the rising resistance to existing antibiotics (Kumar et al., 2012).

Orientations Futures

Propriétés

IUPAC Name |

[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN7O2/c17-12-7-18-16(19-8-12)26-14-4-5-23(9-14)15(25)11-2-1-3-13(6-11)24-10-20-21-22-24/h1-3,6-8,10,14H,4-5,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWMZDWFPQVSXDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3=CC(=CC=C3)N4C=NN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide](/img/structure/B2651263.png)

![3-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2651266.png)

![4,4,4-Trifluoro-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid](/img/structure/B2651269.png)

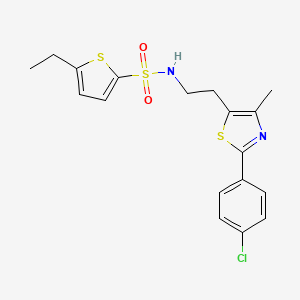

![2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2651272.png)

![3-Butan-2-ylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2651281.png)